molecular formula C21H25N3O3S2 B2749442 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 2097921-17-8

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No. B2749442
CAS RN: 2097921-17-8
M. Wt: 431.57
InChI Key: HJAQPLVMYDAYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C21H25N3O3S2 and its molecular weight is 431.57. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Heterocyclic Chemistry The synthesis of related benzothiazole and thiophene derivatives showcases advanced methodologies in constructing complex molecules. For instance, the copper-catalyzed intramolecular cyclization process allows for the efficient creation of N-benzothiazol-2-yl-amides, highlighting a pathway that could potentially apply to the synthesis of your compound of interest (Wang et al., 2008). Additionally, the preparation of thiophene-2-carboxamide derivatives through reactions with various substrates indicates the versatility and potential biological relevance of thiophene-based structures (Ahmed, 2007).

Antimicrobial and Antioxidant Applications Compounds incorporating thiophene and benzothiadiazole units have been studied for their antimicrobial and antioxidant properties. For example, cyclopropane-carboxylate derivatives exhibiting significant antibacterial and antifungal activities, alongside notable antioxidant potential, suggest these structural motifs could be beneficial in developing new therapeutic agents (Raghavendra et al., 2016). This indicates that your compound might also possess similar activities, meriting further investigation in these areas.

Material Science and Photovoltaic Applications The incorporation of benzothiadiazole units in materials science, especially in polymer photovoltaics, offers insights into the potential utility of your compound in this field. Research on polymers containing benzothiadiazole and thiophene units for photovoltaic devices underlines the impact of molecular structure on electronic properties and device performance, suggesting possible applications in designing novel optoelectronic materials (Helgesen et al., 2010).

properties

IUPAC Name

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c25-20(21(11-3-4-12-21)19-8-5-15-28-19)22-13-14-23-17-6-1-2-7-18(17)24(16-9-10-16)29(23,26)27/h1-2,5-8,15-16H,3-4,9-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAQPLVMYDAYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C4=CC=CC=C4N(S3(=O)=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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